Home > Products > Screening Compounds P57996 > 6-chloro-3-[2-(3,4-dimethoxyphenyl)ethyl]-2-sulfanylidene-1H-quinazolin-4-one
6-chloro-3-[2-(3,4-dimethoxyphenyl)ethyl]-2-sulfanylidene-1H-quinazolin-4-one - 422527-27-3

6-chloro-3-[2-(3,4-dimethoxyphenyl)ethyl]-2-sulfanylidene-1H-quinazolin-4-one

Catalog Number: EVT-2844208
CAS Number: 422527-27-3
Molecular Formula: C18H17ClN2O3S
Molecular Weight: 376.86
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Mechanism of Action

The specific mechanism of action for 6-chloro-3-[2-(3,4-dimethoxyphenyl)ethyl]-2-sulfanylidene-1H-quinazolin-4-one has not been elucidated in the provided literature. The mechanisms of action for various biological activities of other quinazolinone derivatives have been reported, and they often involve interactions with specific enzymes or receptors involved in cellular processes. []

6-Chloro-2-(chloromethyl)-3-[phenyl]quinazolin-4(3H)-one

Compound Description: This compound serves as a key intermediate in the synthesis of various substituted (4-oxo-3-phenyl-3,4-dihydroquinazolin-2-yl)methyl nitrite derivatives. These nitrite derivatives were synthesized through oxidation of 6-chloro-2-(chloromethyl)-3-[phenyl]quinazolin-4(3H)-one with silver nitrate (AgNO3) []. The resulting nitrite derivatives were then evaluated for their antimicrobial activity against various Gram-positive and Gram-negative bacteria, as well as against several fungal species.

N-[3-Chloro-4-[(3-fluorobenzyl)oxy]phenyl]-6-[5-(formyl)furan-2-yl]quinazolin-4-amine

Compound Description: This compound is a specific impurity identified in the synthesis of the anticancer drug lapatinib []. It is formed through a Suzuki cross-coupling reaction using N-[3-chloro-4-[(3-fluorobenzyl)oxy]phenyl]-6-iodoquinazolin-4-amine as the starting material. This impurity is then reduced using sodium triacetoxyborohydride (NaBH(OAc)3).

Bis[[5-[4-[[3-chloro-4-[(3-fluorobenzyl)oxy]phenyl]amino]quinazolin-6-yl]furan-2-yl]methyl][2-(methylsulfonyl)ethyl]amine

Compound Description: This compound represents another impurity identified during the synthesis of the anticancer drug lapatinib []. It is synthesized by treating the starting material (after the Suzuki cross-coupling reaction used to prepare N-[3-Chloro-4-[(3-fluorobenzyl)oxy]phenyl]-6-[5-(formyl)furan-2-yl]quinazolin-4-amine) with 2-(methylsulfonyl)ethylamine, followed by reduction with sodium triacetoxyborohydride (NaBH(OAc)3). The final product is then purified using preparative liquid chromatography.

2,3-Dihydro-5H-oxazolo[2,3-b]quinazolin-5-one

Compound Description: This compound is a product of the reaction between anthranilamide and 2-chloroethyl isocyanate []. It can be synthesized either by direct refluxing in methanol or by stirring at room temperature in acetonitrile to form an intermediate (2-(2-chloroethyl ureido)benzamide), which is subsequently cyclized upon heating with an organic base.

3,4-Dihydro-2H,6H-[1,3]oxazino[2,3-b]quinazolin-6-one

Compound Description: This compound is synthesized using anthranilamide and 3-chloropropyl isocyanate as starting materials []. This synthesis parallels the process used for 2,3-Dihydro-5H-oxazolo[2,3-b]quinazolin-5-one, but with a different isocyanate, leading to a larger ring system fused to the quinazolinone core.

Properties

CAS Number

422527-27-3

Product Name

6-chloro-3-[2-(3,4-dimethoxyphenyl)ethyl]-2-sulfanylidene-1H-quinazolin-4-one

IUPAC Name

6-chloro-3-[2-(3,4-dimethoxyphenyl)ethyl]-2-sulfanylidene-1H-quinazolin-4-one

Molecular Formula

C18H17ClN2O3S

Molecular Weight

376.86

InChI

InChI=1S/C18H17ClN2O3S/c1-23-15-6-3-11(9-16(15)24-2)7-8-21-17(22)13-10-12(19)4-5-14(13)20-18(21)25/h3-6,9-10H,7-8H2,1-2H3,(H,20,25)

InChI Key

NDQYQBXGRAOWBG-UHFFFAOYSA-N

SMILES

COC1=C(C=C(C=C1)CCN2C(=O)C3=C(C=CC(=C3)Cl)NC2=S)OC

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.